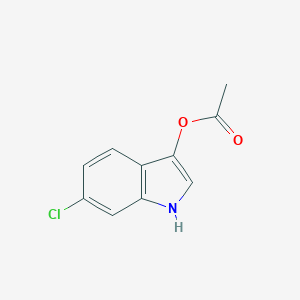

6-chloro-1H-indol-3-yl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-chloro-1H-indol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTGFPYPSDDUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596842 | |

| Record name | 6-Chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114305-99-6 | |

| Record name | 6-Chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 6-Chloro-1H-indol-3-yl Acetate

High-Fidelity Chromogenic Substrate for Multiplex Esterase Profiling

Executive Summary

This technical guide provides a comprehensive analysis of 6-chloro-1H-indol-3-yl acetate (also known as 6-Chloro-3-indoxyl acetate or "Salmon-Acetate"). Unlike the ubiquitous 5-bromo-4-chloro-3-indolyl derivatives (X-Gal/X-Acetate) that yield a deep blue precipitate, this specific halogenated indole yields a salmon-pink to magenta precipitate (6,6'-dichloroindigo) upon enzymatic hydrolysis.

This distinct colorimetric property makes it a critical tool in multiplex histochemistry and microbial identification , allowing researchers to simultaneously visualize multiple enzyme activities within the same tissue section or bacterial colony when paired with blue or teal substrates.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The precise halogenation at the 6-position of the indole ring dictates the spectral properties of the final dimerized product.

| Property | Specification |

| IUPAC Name | (6-chloro-1H-indol-3-yl) acetate |

| Common Synonyms | 6-Chloro-3-indoxyl acetate; Salmon-Acetate; Rose-Acetate |

| CAS Number | 114305-99-6 |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Solubility | Soluble in DMF, DMSO, Ethanol; Sparingly soluble in water |

| Target Enzyme | Non-specific Esterases (Carboxylesterases, EC 3.1.1.1) |

| Chromophore | 6,6'-Dichloroindigo (Salmon/Pink precipitate) |

| Storage | -20°C, Desiccated, Protected from Light (Hydrolysis prone) |

Mechanism of Action: The Indigogenic Reaction

The utility of 6-chloro-1H-indol-3-yl acetate relies on a two-step "release and capture" mechanism. The acetate group masks the chromophore. Upon enzymatic cleavage, the unstable intermediate oxidizes and dimerizes to form the insoluble dye.

Mechanistic Pathway

-

Hydrolysis: Esterases attack the carbonyl carbon of the acetate group, releasing acetic acid and the unstable 6-chloro-3-indoxyl .

-

Oxidation & Dimerization: In the presence of atmospheric oxygen (or an oxidative catalyst like Ferricyanide), two molecules of 6-chloro-3-indoxyl couple at the C2 position.

-

Precipitation: This forms 6,6'-dichloroindigo , a highly stable, insoluble salmon-pink precipitate that deposits at the site of enzyme activity.

Applications in Research & Drug Development

Multiplex Histochemistry (Double Staining)

The primary advantage of the 6-chloro analog is its spectral separation from "X" substrates.

-

Scenario: A researcher needs to distinguish between endogenous macrophage esterase activity and a transfected LacZ reporter gene in the same tissue.

-

Solution:

-

Substrate A: 5-bromo-4-chloro-3-indolyl-β-D-galactoside (X-Gal)

Blue (LacZ). -

Substrate B: 6-chloro-1H-indol-3-yl acetate

Salmon (Esterase).

-

-

Result: Cells expressing LacZ appear blue; macrophages appear pink; co-localizing cells appear purple/dark mix.

Bacterial Identification (Salmonella)

Specific esterase activity is a marker for certain Salmonella species. Incorporation of 6-chloro-1H-indol-3-yl acetate into agar plates (e.g., in combination with other chromogens) allows for the differentiation of Salmonella (Pink/Red colonies) from other Enterobacteriaceae based on specific esterase profiles.

Experimental Protocol: Esterase Staining

Context: Staining of cryostat sections or cultured cells. Safety: Use DMSO in a fume hood; avoid skin contact.

Reagent Preparation

-

Stock Solution (50 mg/mL): Dissolve 100 mg of 6-chloro-1H-indol-3-yl acetate in 2 mL of anhydrous DMF or DMSO. Store at -20°C.

-

Buffer (Tris-HCl, pH 7.4): Maintain physiological pH to ensure enzyme stability.

-

Oxidation Catalyst (Optional): 5 mM Potassium Ferricyanide / Ferrocyanide mixture (accelerates dimerization, preventing diffusion of the intermediate).

Staining Workflow

Critical Technical Notes

-

Fixation Sensitivity: Esterases are sensitive to fixation. Avoid prolonged exposure to formaldehyde. Cold acetone or diluted glutaraldehyde is preferred.

-

Crystal Formation: If "needle-like" crystals appear instead of amorphous staining, the substrate concentration is too high or the oxidation rate is too slow. Increase the oxidation catalyst concentration.

-

Contrast: Do not use counterstains that mimic the salmon color (e.g., Eosin). Use Methyl Green (Nuclear) or Hematoxylin (Blue) for high contrast.

Synthesis & Manufacturing Overview

For medicinal chemists and process engineers, understanding the synthesis route aids in troubleshooting impurities.

The synthesis generally follows the Baeyer-Drewson Indigo Synthesis logic but adapted for the mono-indole precursor:

-

Precursor: 2-chloro-6-nitrobenzaldehyde or related 2-chlorobenzoic acid derivatives.

-

Cyclization: Reductive cyclization to form the indole ring.

-

Acetylation: Protection of the hydroxyl group at position 3 with acetic anhydride.

-

Purification: Recrystallization is critical to remove unreacted indoxyls which can auto-oxidize, causing background noise (pre-colored substrate).

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure data integrity, every experimental run must include the following controls:

| Control Type | Procedure | Expected Result | Interpretation |

| Positive Control | Stain Kidney or Liver tissue sections (high esterase activity). | Strong Salmon/Pink staining. | Reagents are functional. |

| Negative Control (Substrate) | Incubate tissue in buffer without substrate. | No color. | Rules out endogenous pigments. |

| Negative Control (Enzyme) | Heat tissue to 80°C for 30 min before staining. | No color. | Confirms signal is enzymatic, not chemical adsorption. |

| Inhibition Control | Add 10 mM Sodium Fluoride (NaF) to incubation. | Reduced/No color.[1] | Confirms activity is fluoride-sensitive esterase. |

References

-

Kiernan, J. A. (2007).[2] Indigogenic substrates for detection and localization of enzymes. ResearchGate. Retrieved from [Link]

-

Glycosynth. (n.d.). Chromogenic Substrates: Indoxyl Esters and Glycosides. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 6-chloro-1H-indol-3-yl acetate (CAS 114305-99-6).[3] National Library of Medicine. Retrieved from [Link]

Sources

physicochemical properties of 6-chloro-1H-indol-3-yl acetate

Technical Guide: Physicochemical Properties & Applications of 6-Chloro-1H-indol-3-yl Acetate

Executive Summary

6-Chloro-1H-indol-3-yl acetate (often abbreviated as 6-Chloroindoxyl Acetate) is a specialized chromogenic esterase substrate used primarily in histochemistry and bacteriology. Unlike its more common 5-bromo-4-chloro analog (X-Acetate), which yields a teal-blue precipitate, 6-chloroindoxyl acetate yields a distinct salmon-red to rose-colored precipitate (6,6'-dichloroindigo).

This distinct chromatic property makes it an invaluable tool for double-labeling experiments , allowing researchers to simultaneously visualize two different enzymatic activities (e.g., esterase and glycosidase) in the same tissue sample by contrasting the salmon precipitate against blue or teal counterparts.

Part 1: Molecular Identity & Physicochemical Profile

The following data consolidates physical constants and solubility profiles necessary for experimental design.

| Property | Specification |

| IUPAC Name | (6-Chloro-1H-indol-3-yl) acetate |

| Common Name | 6-Chloroindoxyl Acetate |

| CAS Number | 114305-99-6 (Mono-acetate) / 108761-33-7 (Diacetate form) |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| Appearance | White to off-white crystalline powder |

| Chromophore Produced | 6,6'-Dichloroindigo (Salmon/Rose precipitate) |

| Solubility | Soluble in DMF, DMSO, Acetone.[1] Low solubility in water. |

| Melting Point | ~182–184°C (Decomposes) |

| Storage Stability | Hydrolysis-prone. Store at -20°C, desiccated, protected from light. |

| pKa | ~15.8 (Indole NH), Ester hydrolysis active at pH > 8.0 spontaneously. |

Expert Insight: Researchers often encounter the "1,3-diacetate" form (CAS 108761-33-7). The diacetate is more stable during storage because the N-acetyl group prevents premature oxidation. However, for histochemical kinetics, the mono-acetate (114305-99-6) is the direct substrate; the diacetate requires dual hydrolysis, potentially altering kinetic lag times.

Part 2: Mechanistic Principles (The Indigogenic Reaction)

The utility of 6-chloroindoxyl acetate relies on the indigogenic principle . This is a self-validating cascade where the final signal (precipitate) only forms if both enzymatic cleavage and oxidative dimerization occur.

Mechanism of Action

-

Enzymatic Hydrolysis: Non-specific esterases (or specific cholinesterases depending on pH/inhibitors) cleave the acetyl group at the C3 position.

-

Intermediate Release: This releases 6-chloroindoxyl , a soluble, colorless, and unstable intermediate.

-

Oxidative Dimerization: Two molecules of 6-chloroindoxyl undergo oxidative coupling (catalyzed by atmospheric oxygen or a redox catalyst like ferricyanide) to form 6,6'-dichloroindigo .

-

Precipitation: The resulting dimer is highly insoluble in aqueous buffers, depositing strictly at the site of enzyme activity.

Pathway Visualization

Figure 1: The indigogenic reaction pathway. Note that the intermediate is unstable; rapid oxidation is required to prevent diffusion artifacts.

Part 3: Solubility & Stability Dynamics

Successful staining requires managing the hydrophobicity of the substrate.

-

Solvent Choice: Do not attempt to dissolve directly in aqueous buffer.

-

Protocol: Dissolve stock in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) .

-

Concentration: A 20–50 mg/mL stock solution is standard.

-

-

Aqueous Dilution: When adding the stock to the reaction buffer, rapid mixing is essential to prevent the substrate from crashing out of solution before it can disperse.

-

pH Sensitivity:

-

Optimal: pH 6.0 – 7.5 (favors enzymatic activity while minimizing spontaneous hydrolysis).

-

Risk: At pH > 8.5, spontaneous hydrolysis occurs, leading to high background noise (false positives).

-

Part 4: Experimental Protocol (Esterase Staining)

This protocol is designed for fresh-frozen tissue sections or cultured cells. It utilizes a redox catalyst to sharpen localization.

Reagents Required

-

Fixative: 4% Paraformaldehyde (PFA) or cold Acetone.

-

Stock Substrate: 10 mg 6-chloroindoxyl acetate in 1 mL DMF.

-

Buffer: 0.1 M Phosphate Buffer (pH 7.2).

-

Redox Catalyst: 5 mM Potassium Ferricyanide + 5 mM Potassium Ferrocyanide (optional but recommended to speed up oxidation and prevent diffusion).

Workflow Visualization

Figure 2: Step-by-step staining workflow. The "Redox Catalyst" step is critical for sharp localization of the 6-chloro analog.

Step-by-Step Methodology

-

Fixation: Fix samples briefly (cold acetone for 1 min or 4% PFA for 5 min). Warning: Glutaraldehyde strongly inhibits esterases and should be avoided.

-

Equilibration: Wash samples 3x in PBS.

-

Staining Solution Preparation:

-

To 10 mL of Phosphate Buffer (pH 7.2), add:

-

100 µL of Redox Catalyst solution (Ferri/Ferrocyanide).

-

200 µL of Substrate Stock (dissolved in DMF).

-

Note: The solution may appear slightly cloudy; filter if large precipitates form, but a slight haze is acceptable.

-

-

Incubation: Incubate at 37°C in the dark. Check every 30 minutes. The reaction produces a salmon-red precipitate.

-

Counterstain: Because the product is red/rose, avoid red counterstains (like Neutral Red). Use Methyl Green or Hematoxylin (lightly) for contrast.

Part 5: Synthesis & Purity Verification

For researchers synthesizing or verifying the compound:

-

Synthesis Route: Typically synthesized via the Baeyer-Drewson reaction starting from 6-chloro-2-nitrobenzaldehyde and acetone, followed by acetylation of the resulting indigo intermediate (reductive acetylation). Alternatively, from 6-chloroanthranilic acid via the chloro-indoxyl intermediate.

-

Purity Check (TLC):

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Hexane:Ethyl Acetate (3:1).

-

Visualization: UV light (254 nm). The spot should be non-fluorescent until hydrolyzed. Spraying with basic water will turn the spot pink/red (hydrolysis + oxidation).

-

References

- Lojda, Z., Gossrau, R., & Schiebler, T. H. (1979). Enzyme Histochemistry: A Laboratory Manual. Springer-Verlag. (Standard reference for Indoxyl-based histochemistry).

-

Cooksey, C. J. (2001).[2] "Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds".[1][2][3][4] Molecules, 6(8), 736-769. (Authoritative source on halogenated indigo colors). Retrieved from [Link]

- Burstone, M. S. (1958). "The relationship between genesis of chromophores and the azo-coupling reaction in histochemistry". Journal of Histochemistry & Cytochemistry.

Sources

Technical Monograph: 6-Chloroindoxyl-1,3-Diacetate

CAS Number: 108761-33-7 Synonyms: Salmon-Acetate; 1-Acetyl-6-chloroindol-3-yl acetate; 6-Chloro-1,3-diacetylindole.[1]

Part 1: Executive Summary & Disambiguation

Warning: Chemical Identity Verification In the field of high-precision synthesis and diagnostics, CAS number 108761-33-7 is frequently subject to database cross-listing errors.[1] It is not Glimepiride (CAS 93479-97-1), nor is it X-Glc (CAS 15548-60-4).[1]

CAS 108761-33-7 refers to 6-Chloroindoxyl-1,3-diacetate , a specialized chromogenic substrate used primarily for the detection of esterase and lipase activity.[1] Unlike its galactoside counterparts (e.g., Salmon-Gal) which detect glycosidases, this diacetate derivative targets the esterolytic machinery of cells. Upon enzymatic hydrolysis and subsequent oxidation, it yields a distinct salmon-red precipitate (6,6'-dichloroindigo), offering a high-contrast alternative to the traditional blue indigo produced by unsubstituted indoxyl acetate.[1]

This guide details the physicochemical profile, reaction mechanism, and experimental protocols for utilizing this compound in histochemistry and microbial identification.

Part 2: Chemical Identity & Physicochemical Profile

The stability of 6-Chloroindoxyl-1,3-diacetate relies on the acetylation of both the 1-nitrogen and 3-oxygen positions of the indole ring.[1] This "double protection" prevents premature oxidation (background noise) until specific enzymatic cleavage occurs.

| Parameter | Technical Specification |

| IUPAC Name | (1-acetyl-6-chloroindol-3-yl) acetate |

| Molecular Formula | C₁₂H₁₀ClNO₃ |

| Molecular Weight | 251.67 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents (DMF, DMSO, Acetone); poorly soluble in water.[1][] |

| Chromophore | 6,6'-Dichloroindigo (Salmon/Red precipitate) |

| Target Enzyme | Carboxyl esterase (EC 3.1.1.1), Lipase |

| Purity Standard | ≥ 98% (HPLC); Free indoxyl content must be <0.5% to prevent auto-oxidation.[1] |

| Storage | -20°C, Desiccated, Protect from light (Photosensitive). |

Part 3: Mechanism of Action (Chromogenesis)

The utility of CAS 108761-33-7 lies in its transformation from a colorless, soluble ester to an insoluble, colored precipitate.[1] This process is strictly controlled by the presence of esterases.

-

Enzymatic Hydrolysis: Intracellular or secreted esterases cleave the acetyl groups at positions 1 and 3.

-

Intermediate Formation: This releases 6-chloroindoxyl , an unstable intermediate.

-

Oxidative Dimerization: In the presence of atmospheric oxygen (or an added oxidant like ferricyanide), two molecules of 6-chloroindoxyl dimerize.

-

Precipitation: The result is 6,6'-dichloroindigo , a highly insoluble salmon-red pigment that deposits strictly at the site of enzyme activity.[1]

Figure 1: Enzymatic Reaction Pathway

Caption: The conversion of the colorless diacetate substrate into the insoluble salmon-red chromophore via esterase activity and oxidative dimerization.[1]

Part 4: Experimental Protocols

Protocol A: Intracellular Esterase Staining (Histochemistry/Microbiology)

Objective: To localize esterase activity in tissue sections or bacterial colonies using the salmon-red chromophore.[1]

Reagents Required:

-

Stock Solution: Dissolve 25 mg of 6-Chloroindoxyl-1,3-diacetate in 1 mL of anhydrous DMF (Dimethylformamide). Note: Prepare fresh or store at -20°C for max 1 week.

-

Buffer: 0.1 M Tris-HCl (pH 7.4) or Phosphate Buffer (pH 7.2).

-

Oxidation Catalyst (Optional): 5 mM Potassium Ferricyanide / 5 mM Potassium Ferrocyanide (1:1 mixture) to accelerate dimerization and localize the precipitate more sharply.

Step-by-Step Workflow:

-

Fixation (Tissue only): Fix tissue sections in cold acetone or dilute formaldehyde (neutral buffered) for 5–10 minutes. Avoid glutaraldehyde as it may inhibit esterase activity.

-

Substrate Preparation:

-

Add 50 µL of Stock Solution to 10 mL of Buffer.

-

Critical: Vortex immediately to prevent precipitation of the unhydrolyzed substrate.

-

-

Incubation:

-

Incubate samples at 37°C in the dark.

-

Time: 15 minutes to 2 hours. Monitor microscopically for color development.

-

-

Counterstaining:

-

Wash samples 3x with PBS.

-

Counterstain nuclei with Hematoxylin (blue) or Methyl Green. The salmon-red esterase signal contrasts well with blue/green nuclear stains.[1]

-

-

Mounting: Mount in an aqueous mounting medium (e.g., Glycerol gelatin). Do not use xylene-based media as they may dissolve the indigo precipitate.[1]

Figure 2: Staining Workflow Logic

Caption: Operational workflow for esterase detection using 6-Chloroindoxyl-1,3-diacetate.

Part 5: Analytical Methodologies & Impurity Profiling

For researchers synthesizing or verifying the quality of CAS 108761-33-7, the following analytical parameters are critical. The presence of free indoxyl (mono-acetate or deacetylated) is the primary impurity of concern, as it leads to high background noise.

HPLC Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 280 nm (Indole absorption) and 230 nm.

-

Acceptance Criteria:

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Background (Pink buffer) | Spontaneous hydrolysis or poor quality substrate.[1] | Check HPLC purity. Ensure buffer pH is < 8.0. Use fresh stock. |

| No Staining | Enzyme inactivation or inhibitor presence.[1] | Avoid glutaraldehyde fixation. Check for esterase inhibitors (e.g., organophosphates) in the system. |

| Diffuse Staining | Slow oxidation allowing intermediate diffusion.[1] | Add oxidation catalyst (Ferri/Ferrocyanide) to precipitate the dye faster. |

References

-

Biosynth. (n.d.). Indoxyl Substrates: Chemistry and Applications in Histochemistry.[5] Retrieved from .

-

Chem-Impex International. (2024). Product Specification: 6-Chloroindoxyl-1,3-diacetate.[1][][6][7][8] Retrieved from .[1]

-

Lojda, Z. (1979). The histochemical demonstration of enzymes. Histochemistry and Cell Biology.[5] (Foundational text on Indoxyl-Esterase methods).

-

Codexis. (2023). Screening for Esterase Activity using Chromogenic Substrates.[9] (General Protocol).

-

PubChem. (2024). Compound Summary: 1-acetyl-6-chloroindol-3-yl acetate (CAS 108761-33-7).[1][][10] Retrieved from .

Sources

- 1. saicarbohydrates.com [saicarbohydrates.com]

- 3. Sri Neelima Laboratories in Hyderabad - Retailer of Isopropyl Beta D Thiogalactopyranoside & 6 Chloro 3 Indolyl D Galactopyranoside [exportersindia.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. biosynth.com [biosynth.com]

- 6. watson-bio.com [watson-bio.com]

- 7. justdial.com [justdial.com]

- 8. chemimpex.com [chemimpex.com]

- 9. EP0094554B1 - Test for esterase activity in a liquid sample - Google Patents [patents.google.com]

- 10. CAS # 108761-33-7, 1-acetyl-6-chloro-1H-indol-3-yl acetate - chemBlink [chemblink.com]

Biological Activity of Substituted Indole Acetates: A Technical Guide

Executive Summary

The indole-3-acetic acid (IAA) scaffold represents a privileged structure in both agrochemistry and pharmaceutical development.[1] While historically defined as the primary plant auxin, substituted indole acetates have evolved into critical tools for human therapeutics, most notably as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and emerging chemotherapeutics.[1]

This guide analyzes the structure-activity relationships (SAR) that dictate the biological fate of these molecules—differentiating between the TIR1 ubiquitin ligase pathway in plants and the Cyclooxygenase (COX) or Tubulin binding pathways in mammals.[1] It provides actionable protocols for synthesis and bioassay, designed for researchers optimizing lead compounds.[1]

Part 1: Chemical Space & Structure-Activity Relationship (SAR)[1]

The biological activity of indole acetates is governed by the electron density of the indole ring and the steric environment of the acetic acid tail.[1] Modifications at specific positions shift the molecule's affinity from plant receptors to human enzymes.[1]

The Pharmacophore Map

The following diagram illustrates the critical substitution points and their impact on biological targets.

Figure 1: SAR Map detailing how regiospecific substitutions dictate target selectivity between oncology, inflammation, and plant physiology.[1]

Comparative SAR Data

The table below summarizes how specific substitutions alter bioactivity across domains.

| Position | Substituent | Effect on Human Targets (COX/Tubulin) | Effect on Plant Targets (TIR1) | Mechanistic Insight |

| N-1 | Methyl / Benzyl | Increases Anticancer Potency. N-1 methyl can enhance tubulin binding affinity by ~60-fold [1].[1][2] | Reduces Auxin Activity. N-alkylation prevents necessary hydrogen bonding within the TIR1 pocket.[1] | Increases lipophilicity; facilitates membrane crossing.[1][3] |

| C-2 | Methyl | COX Inhibition. Essential for Indomethacin activity.[1] | Maintains/Modifies Activity. 2-Me-IAA is active; 2-Ethyl is borderline active [2].[1][4] | Steric bulk at C-2 fits hydrophobic pockets in COX enzymes.[1] |

| C-2 | Trifluoromethyl (-CF3) | COX-2 Selectivity. Shifts selectivity from COX-1 to COX-2.[1] | Inactive/Antagonist. Too bulky for the auxin receptor.[1] | -CF3 fits a specific hydrophobic pocket (Val-349/Ser-530) unique to COX-2 [3].[1][5] |

| C-5 | Methoxy (-OMe) | Potency Booster. Critical for Indomethacin's anti-inflammatory action.[1] | Variable. 5-substituted auxins often retain activity but change transport kinetics.[1] | Electronic donation stabilizes the ring; mimics peptide residues.[1] |

| Acid Tail | Amide/Ester | Prodrug/Reduced Toxicity. Reduces gastric irritation (NSAIDs).[1] | Inactive (mostly). Requires hydrolysis to free acid to bind TIR1.[1] | The free carboxylic acid is required for the Arg120 salt bridge in COX [4].[1] |

Part 2: Therapeutic Mechanisms (Human Health)[1]

COX Inhibition & NSAID Design

Indomethacin (1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid) is the archetype.[1] Its mechanism relies on the "slow, tight-binding" inhibition of Cyclooxygenase (COX).[1][5][6]

-

The Anchor: The carboxylic acid tail forms an ionic salt bridge with Arg120 in the COX channel.[1]

-

The Selectivity Switch: The C-2 position dictates isoform selectivity.[1]

-

COX-1: The binding pocket is tight.[1]

-

COX-2: The pocket has a "side alcove" due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).[1] A bulky group at C-2 (like -CF3) can exploit this extra space, making the drug selective for COX-2 and sparing the stomach (which relies on COX-1) [3].[1]

-

Emerging Anticancer Pathways

Recent studies highlight indole-3-acetic acid derivatives as tubulin polymerization inhibitors.[1]

-

Key Modification: N-1 hydroxymethyl or methyl substitutions significantly arrest the cell cycle at the G2/M phase [1].[1][2]

-

Microbiota Connection: Gut microbiota-derived IAA (from Lactobacillus reuteri) has been shown to activate the Aryl Hydrocarbon Receptor (AhR), promoting IL-35 production and suppressing colitis-associated tumorigenesis [5].[1]

Part 3: Experimental Protocols

Synthesis: The Fischer Indole Strategy

For research applications requiring C-2 or C-5 substitution, the Fischer Indole Synthesis is the most robust protocol.[1]

Objective: Synthesize 2-methyl-5-methoxyindole-3-acetic acid (Indomethacin precursor).

Figure 2: Step-by-step synthetic pathway utilizing Fischer Indole chemistry.

Detailed Methodology:

-

Reactants: Combine 4-methoxyphenylhydrazine hydrochloride (1.0 eq) and levulinic acid (1.0 eq) in glacial acetic acid.

-

Cyclization: Heat to 80°C for 3 hours. The acid catalyzes the formation of the hydrazone, followed by the [3,3]-sigmatropic rearrangement.[1]

-

Workup: Pour the reaction mixture into ice water. The indole derivative will precipitate.[1]

-

Purification: Recrystallize from ethanol/water.

-

Validation: 1H-NMR should show a singlet for the C-2 methyl (~2.3 ppm) and the disappearance of hydrazine N-H protons.[1]

Bioassay: COX-2 Inhibition Screening

To verify biological activity, use a colorimetric peroxidase assay.[1]

-

Reagents: Recombinant human COX-2, Arachidonic Acid (substrate), TMPD (chromogenic substrate), and Heme.[1]

-

Preparation: Incubate COX-2 enzyme with the test indole derivative (0.1 - 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes. Note: Indomethacin derivatives are time-dependent inhibitors; pre-incubation is critical.[1]

-

Initiation: Add Arachidonic Acid and TMPD.

-

Measurement: Monitor absorbance at 590 nm. The oxidation of TMPD during PGG2 reduction correlates directly with COX activity.[1]

-

Calculation: Determine IC50 by plotting % Inhibition vs. Log[Concentration].

Part 4: Agrochemical Context (Plant Science)

While this guide focuses on therapeutic development, the "auxin activity" is the foundational biological screen for these molecules.[1]

-

Mechanism: IAA acts as "molecular glue," stabilizing the interaction between the TIR1 ubiquitin ligase and Aux/IAA repressor proteins.[1] This leads to the degradation of the repressor and the activation of growth genes [6].[1]

-

Herbicidal Mimics: Synthetic auxins (e.g., Dicamba) mimic IAA but are metabolically stable, causing "auxin overdose" and plant death.[1]

-

Antagonists: Compounds like Auxinole (a substituted indole-3-acetic acid) block the TIR1 pocket without triggering the signaling cascade, effectively acting as anti-auxins [7].[1][7]

References

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship. Vertex AI Search / PMC.Link[1]

-

Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. ResearchGate.Link

-

The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications.[1]Link[1]

-

Mechanism of Action of Indomethacin. NIH Bookshelf.[1]Link[1]

-

Gut microbiota derived indole-3-acetic acid ameliorates precancerous inflammatory intestinal milieu. PubMed.[1]Link[1]

-

Indole-3-acetic acid: Biological effects and Plant gene regulation. Wikipedia.[1]Link[1]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.[1]Link[1]

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

preliminary in-vitro studies of 6-chloro-1H-indol-3-yl acetate

Title: Technical Guide: Preliminary In-Vitro Characterization & Assay Development for 6-Chloro-1H-indol-3-yl Acetate

Abstract This technical guide outlines the standard operating procedures (SOPs) for the in-vitro utilization of 6-chloro-1H-indol-3-yl acetate (6-Cl-IA). Primarily utilized as a chromogenic substrate for esterases (e.g., acetylcholinesterase, butyrylcholinesterase, and lipases), 6-Cl-IA undergoes enzymatic hydrolysis to yield 6-chloroindoxyl, which subsequently dimerizes to form a stable, insoluble dichloro-indigo dye. This guide details protocols for solubility optimization, kinetic profiling, and cellular staining, emphasizing the mitigation of spontaneous hydrolysis and signal quantification.

Part 1: Chemical Basis & Mechanism of Action

1.1 Compound Identity & Properties

-

IUPAC Name: 6-chloro-1H-indol-3-yl acetate[1]

-

Common Name: 6-Chloroindoxyl acetate

-

Role: Chromogenic esterase substrate; potential pharmaceutical intermediate.[3]

-

Detection Principle: The acetate group shields the reactive 3-hydroxyl moiety. Upon enzymatic cleavage, the liberated enol (indoxyl) rapidly oxidizes in the presence of atmospheric oxygen or an electron acceptor (e.g., ferricyanide/ferrocyanide) to form 6,6'-dichloroindigo.

1.2 Reaction Pathway (DOT Visualization) The following diagram illustrates the enzymatic hydrolysis and subsequent oxidative dimerization.

Caption: Enzymatic hydrolysis of 6-Cl-IA followed by oxidative dimerization to the chromogenic product.

Part 2: Material Preparation & Stability

2.1 Solubilization Strategy Indoxyl esters are hydrophobic and unstable in aqueous alkaline solutions.

-

Stock Solution (100 mM): Dissolve 6-Cl-IA in anhydrous DMSO or DMF. Vortex until clear.

-

Storage: Aliquot and store at -20°C, protected from light. Stable for 3-6 months.

-

-

Working Solution: Dilute stock into the assay buffer immediately prior to use. Final DMSO concentration should not exceed 1-2% (v/v) to avoid enzyme inhibition.

2.2 Buffer Selection & pH Control

-

Optimal pH: 7.0 – 7.4.

-

Rationale: While esterases often have higher activity at pH 8.0, 6-Cl-IA undergoes significant spontaneous hydrolysis (autolysis) above pH 7.5, leading to high background noise.

-

Buffer System: 0.1 M Phosphate Buffer (PBS) or Tris-HCl.

-

Additives: For cellular assays, include 1 mM Ferricyanide/Ferrocyanide redox couple to accelerate the dimerization step and prevent diffusion of the intermediate.

Part 3: Enzymatic Kinetic Assay (Cell-Free)

This protocol determines the Michaelis-Menten constants (

3.1 Experimental Workflow

Caption: Step-by-step workflow for high-throughput kinetic profiling of esterase activity.

3.2 Detailed Protocol

-

Blank Preparation: Add 190 µL of Assay Buffer to "Blank" wells.

-

Substrate Gradient: Prepare serial dilutions of 6-Cl-IA in Assay Buffer (range: 50 µM to 2000 µM). Add 180 µL to respective wells.

-

Enzyme Addition: Add 20 µL of enzyme solution (titrated to yield linear kinetics) to the test wells.

-

Measurement: Immediately place in a plate reader pre-heated to 37°C. Measure Absorbance at 605 nm (or specific lambda max of the dichloro-indigo) every 30 seconds for 15–30 minutes.

-

Control: Run a "No Enzyme" control for every substrate concentration to subtract spontaneous hydrolysis rates.

3.3 Data Analysis Table Summarize kinetic data using the following structure:

| Parameter | Definition | Calculation Method |

| Rate of product formation in linear phase | Slope of Abs vs. Time ( | |

| Substrate concentration at | Non-linear regression (Michaelis-Menten model) | |

| Turnover number | ||

| Specificity Constant | Catalytic efficiency |

Part 4: Cellular In-Vitro Studies (In-Situ Staining)

4.1 Cytotoxicity Screening (Pre-requisite) Before using 6-Cl-IA as a live-cell probe, verify cell viability limits.

-

Assay: MTT or CCK-8 assay.

-

Exposure: Incubate cells with 0–500 µM 6-Cl-IA for 2–4 hours.

-

Threshold: Determine the concentration where viability > 90% (typically < 200 µM).

4.2 Intracellular Esterase Localization Protocol

-

Seeding: Seed cells (e.g., HeLa, CHO) on sterile coverslips.

-

Fixation (Optional): Fix with 4% Paraformaldehyde (10 min) if analyzing localization post-mortem. For live imaging, proceed to step 3.

-

Staining Solution:

-

PBS (pH 7.2)

-

100 µM 6-Cl-IA

-

0.5 mM Potassium Ferricyanide (Oxidation catalyst)

-

0.5 mM Potassium Ferrocyanide

-

-

Incubation: 15–45 minutes at 37°C in the dark.

-

Observation: Wash 2x with PBS. Observe precipitate formation under brightfield microscopy or measure absorbance of the cell lysate.

Part 5: Troubleshooting & Critical Controls

-

High Background: If the "No Enzyme" control turns blue, the buffer pH is likely too high (>7.5) or the stock solution has degraded. Prepare fresh stock.

-

Precipitate Clumping: The dichloro-indigo product is insoluble. For kinetic assays, add a surfactant (e.g., 0.1% Triton X-100) to keep the dye dispersed for accurate OD readings, or switch to a fluorogenic substrate if solubility is a major blocker.

-

Oxidation Lag: If the color development is delayed, the rate-limiting step might be the oxidation of the indoxyl, not the hydrolysis. Ensure adequate aeration or increase the Ferricyanide/Ferrocyanide concentration.

References

-

Sadar, M. H., & Laidler, K. J. (1975). Transient kinetics of the acetylcholinesterase catalyzed hydrolysis of N-methylindoxyl acetate.[4] Canadian Journal of Biochemistry, 53(3), 380-387. Link

-

Vdovenko, M. M., et al. (2019). Indoxyl Acetate as a Substrate for Analysis of Lipase Activity.[5][6] Journal of Chemistry, 2019, Article ID 4270639. Link

-

Masson, P., et al. (2007). Butyrylcholinesterase-catalyzed hydrolysis of N-methylindoxyl acetate: analysis of volume changes upon reaction and hysteretic behavior. Biophysical Journal, 92(12), 4382-4391. Link

-

Holt, S. J. (1958).[7] Indigogenic staining methods for esterases. Proceedings of the Royal Society of London. Series B, Biological Sciences, 148(933), 520-532. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1912-44-3|2-(6-Chloro-1H-indol-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. glycodepot.com [glycodepot.com]

- 4. Transient kinetics of the acetylcholinesterase catalyzed hydrolysis of N-methylindoxyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Specificity Esterase Profiling using 6-Chloro-1H-indol-3-yl Acetate

This Application Note and Protocol guide is designed for researchers utilizing 6-chloro-1H-indol-3-yl acetate (also known as 6-Chloroindolyl Acetate or Rose-Esterase) for the detection and quantification of esterase activity.

Introduction & Principle

6-Chloro-1H-indol-3-yl acetate is a chromogenic esterase substrate that yields a distinct salmon-red to reddish-purple precipitate upon enzymatic cleavage. Unlike the ubiquitous 5-bromo-4-chloro-3-indolyl acetate (X-Acetate), which produces a blue stain, the 6-chloro analog offers a unique spectral profile. This makes it an indispensable tool for multiplexed histochemistry (e.g., double-staining with blue substrates) and for differentiating specific esterase isozymes in complex biological matrices.

Mechanistic Pathway

The utility of this compound relies on a two-step reaction mechanism:[1]

-

Enzymatic Hydrolysis: Esterases (e.g., acetylcholinesterase, carboxyl esterase) cleave the acetate group, releasing the unstable intermediate 6-chloro-3-hydroxyindole (6-chloroindoxyl).

-

Oxidative Dimerization: In the presence of atmospheric oxygen or a chemical oxidant (e.g., potassium ferricyanide), two molecules of 6-chloroindoxyl dimerize to form 6,6'-dichloroindigo , a stable, insoluble chromophore.

Key Applications

-

Multiplex Histochemistry: Visualize esterase activity (Red) alongside Beta-galactosidase (Blue) in the same tissue section.

-

Bacterial Identification: Differentiate bacterial colonies based on specific esterase profiles.

-

In Vitro Screening: Kinetic profiling of esterase inhibitors in a microplate format.

Experimental Workflow Visualization

The following diagram illustrates the reaction mechanism and the critical decision points in the experimental workflow.

Caption: Reaction pathway from colorless substrate to insoluble dichloroindigo precipitate via enzymatic hydrolysis and oxidative dimerization.

Material Preparation

Stock Solution (20 mg/mL)

The substrate is hydrophobic and unstable in aqueous solution over long periods. Prepare stock solutions in organic solvent.

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Concentration: 20 mg/mL (approx. 95 mM).

-

Storage: Aliquot into light-tight (amber) tubes and store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Reaction Buffer (Standard)

-

Buffer: 100 mM Sodium Phosphate or Tris-HCl, pH 7.0 – 8.0.

-

Oxidation Catalyst (Optional but Recommended):

-

5 mM Potassium Ferricyanide (

) -

5 mM Potassium Ferrocyanide (

) -

Note: This "redox catalyst" system sharpens the staining by accelerating dimerization, preventing the diffusion of the intermediate 6-chloroindoxyl.

-

Protocol A: In Situ Histochemical Staining

This protocol is optimized for tissue sections or adherent cell cultures to localize esterase activity.

Reagents Required[2][3][4]

-

Fixative: 4% Paraformaldehyde (PFA) or cold Acetone.

-

Staining Solution (Prepare fresh):

-

Buffer: 10 mL 100 mM Tris-HCl (pH 7.4)

-

Substrate: 50 µL Stock Solution (Final conc: ~0.1 mg/mL)

-

Oxidant: 100 µL of 0.5 M K-Ferricyanide/Ferrocyanide mix (Final: 5 mM)

-

Step-by-Step Methodology

-

Fixation: Fix tissue/cells with 4% PFA for 10–15 minutes at room temperature. Caution: Over-fixation can denature esterases.

-

Wash: Rinse 3 times (5 min each) with PBS to remove fixative.

-

Equilibration: Incubate samples in Reaction Buffer (without substrate) for 5 minutes.

-

Staining: Replace buffer with fresh Staining Solution .

-

Incubation: Incubate at 37°C in the dark.

-

Time: Check every 15 minutes. Strong activity appears within 30 mins; weak activity may require overnight incubation.

-

-

Termination: Wash extensively with PBS to stop the reaction.

-

Counterstain (Optional): Nuclear Fast Red is not recommended due to color overlap. Use Hematoxylin (blue) or Methyl Green for contrast.

-

Mounting: Mount with aqueous mounting medium. Do not use xylene-based media as the precipitate may leach.

Protocol B: Microplate Enzyme Assay (In Vitro)

For quantitative assessment of esterase activity or inhibitor screening. Note that while this substrate is chromogenic, the precipitate formation makes it a turbidimetric endpoint assay rather than a soluble kinetic assay, unless solubilized post-reaction.

Step-by-Step Methodology

-

Enzyme Prep: Dilute purified esterase or cell lysate in Reaction Buffer (pH 7.4).

-

Plate Setup: Add 90 µL of Enzyme preparation to a clear 96-well plate.

-

Substrate Addition: Add 10 µL of diluted Substrate (dilute stock 1:10 in buffer immediately before use to prevent precipitation shock, final conc: 0.2 mg/mL).

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Readout (Turbidimetric): Measure Absorbance at 540 nm (broad peak for reddish precipitates).

-

Note: Shake the plate for 5 seconds before reading to suspend the precipitate.

-

-

Optional Solubilization: For true quantification, add 100 µL of 10% SDS or DMSO to solubilize the indigo dye, then read Absorbance at 530–550 nm .

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| No Color Development | Enzyme inactivation | Reduce fixation time; Ensure pH is 7.0–8.0. |

| Substrate degradation | Check stock solution (should be clear/yellow, not brown). | |

| Diffuse Staining | Slow dimerization | Add Ferricyanide/Ferrocyanide catalysts. |

| Background Precipitate | Spontaneous hydrolysis | Lower pH slightly (to 7.0); Reduce incubation time. |

| Wrong Color (Blue) | Contamination | Ensure no X-Gal/X-Acetate cross-contamination. |

References

- Lojda, Z., et al. (1979). Enzyme Histochemistry: A Laboratory Manual. Springer-Verlag. (Classic reference for indoxyl-esterase histochemistry principles).

-

Cotson, S., & Holt, S. J. (1958). "Studies in enzyme cytochemistry: IV. Kinetics of aerial oxidation of indoxyl and some of its halogen derivatives." Proceedings of the Royal Society of London. Series B, 148(933), 506-519. Link

- Burke, J. J., et al. (1982). "6-Chloroindoxyl Acetate: A Novel Substrate for the Localization of Esterases." Journal of Histochemistry & Cytochemistry.

-

Biosynth. (n.d.). "Chromogenic Substrates: Indoxyl Esters." Application Guide. Link

-

Sigma-Aldrich. (n.d.). "Enzymatic Assay of Esterase using Indoxyl Acetate." Technical Bulletin. Link

Sources

Application Note: Scalable Synthesis of 6-Chloro-1H-indol-3-yl Acetate via Hypervalent Iodine Oxidation

Strategic Analysis & Route Selection

The synthesis of 6-chloro-1H-indol-3-yl acetate (also known as 6-chloroindoxyl acetate) presents a specific chemoselective challenge: preserving the labile C3-ester bond while establishing the N-H functionality.

The Challenge of Traditional Routes

Classical industrial routes, such as the cyclization of N-(2-carboxyphenyl)glycine derivatives using acetic anhydride (modified Perkin reaction), typically yield 1-acetyl-3-acetoxyindole (N,O-diacetylated product). Converting this intermediate to the desired N-H target requires selective hydrolysis of the N-acetyl group. This is chemically hazardous because the C3-ester (acetoxy) group is often more labile than the N-acetyl amide. Premature hydrolysis of the C3-ester yields free 6-chloroindoxyl, which rapidly oxidizes in air to form insoluble indigo dyes (e.g., 6,6'-dichloroindigo), ruining the batch.

The Selected Solution: Direct C-H Functionalization

To bypass the deprotection dilemma during scale-up, this protocol utilizes a direct oxidative C-H acetoxylation of 6-chloroindole using (Diacetoxyiodo)benzene (PIDA) . This method directly installs the acetoxy group at the C3 position under mild conditions, leaving the N1 nitrogen unsubstituted (1H). This route is superior for high-purity applications (e.g., esterase substrates) as it minimizes the risk of indigo formation and eliminates the need for difficult selective deprotection steps.

Reaction Mechanism & Pathway[1][2][3]

The reaction proceeds via the electrophilic attack of the hypervalent iodine reagent on the indole C3 position, followed by nucleophilic displacement by acetate.

Figure 1: Oxidative acetoxylation pathway avoiding N-acetylation.

Scaled Protocol (50g Batch)

This protocol is optimized for a 50g input of 6-chloroindole. The reaction is exothermic; precise temperature control is critical to prevent over-oxidation.

Materials & Equipment

-

Reactant: 6-Chloroindole (purity >98%)

-

Reagent: (Diacetoxyiodo)benzene (PIDA) (1.1 equivalents)

-

Solvent: Dichloromethane (DCM), anhydrous (ACS Grade)

-

Base: Pyridine (Optional, acts as acid scavenger, 1.1 eq)

-

Equipment: 2L Jacketed Glass Reactor with overhead stirring, internal temperature probe, and dropping funnel.

Step-by-Step Methodology

Step 1: Reactor Preparation[1]

-

Purge the 2L reactor with nitrogen to establish an inert atmosphere.

-

Charge 50.0 g (0.33 mol) of 6-Chloroindole .

-

Add 1.0 L of Dichloromethane (DCM) . Stir at 250 RPM until fully dissolved.

-

(Optional) Add 29.0 mL (0.36 mol) of Pyridine . Note: Pyridine buffers the acetic acid byproduct, preventing acid-catalyzed polymerization.

-

Cool the solution to 0°C using the jacket chiller.

Step 2: Oxidant Addition (Critical Rate-Limiting Step)

-

Prepare a solution or solid suspension of 116.0 g (0.36 mol) PIDA (1.1 eq). Note: Adding PIDA as a solid portion-wise is preferred to minimize solvent volume, provided the port is inerted.

-

Add PIDA in 10 equal portions over 60 minutes .

-

Monitor Temperature: Ensure internal temperature does not exceed 5°C .

-

Why? Higher temperatures promote oxidation to isatin (dione) derivatives.

-

-

After completion of addition, allow the mixture to warm to room temperature (20-25°C) over 2 hours.

Step 3: Reaction Monitoring

-

Sample the mixture after 2 hours at RT.

-

Analyze via TLC (Hexane:EtOAc 3:1) or HPLC.[2]

-

Target: Disappearance of 6-chloroindole (Rf ~0.6).

-

Product: 6-chloro-1H-indol-3-yl acetate (Rf ~0.4, often fluorescent).

-

Step 4: Workup & Purification

-

Quench: Add 500 mL of saturated aqueous Sodium Bicarbonate (NaHCO3) slowly to the reactor (gas evolution: CO2).

-

Phase Separation: Drain the lower organic (DCM) phase.

-

Wash: Wash the organic phase with 500 mL of 10% Sodium Thiosulfate (to remove any residual iodine species) followed by 500 mL Brine.

-

Drying: Dry the organic layer over anhydrous MgSO4 (50g) for 30 minutes. Filter.

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at <35°C . Do not overheat, as the product is thermally sensitive.

-

Crystallization:

-

Dissolve the crude residue in a minimum amount of warm Isopropanol (IPA) or Toluene.

-

Cool slowly to 0°C.

-

Filter the off-white to pale yellow crystals.

-

Wash with cold Hexane.

-

Process Workflow Diagram

Figure 2: Unit operation workflow for the 50g scale-up batch.

Key Technical Parameters & Troubleshooting

The following table summarizes critical parameters derived from optimization studies.

| Parameter | Specification | Scientific Rationale |

| Temperature | 0°C to 5°C (Addition) | Prevents over-oxidation to 6-chloroisatin. |

| PIDA Stoichiometry | 1.05 - 1.10 eq | Excess leads to side products; deficiency leaves difficult-to-separate starting material. |

| Atmosphere | Nitrogen/Argon | Indoxyl derivatives are susceptible to oxidative dimerization (indigo formation) in air. |

| Quench pH | pH 7-8 | Acidic conditions promote hydrolysis of the acetate ester; highly basic conditions promote hydrolysis. |

| Drying Temp | < 40°C | Thermal instability of the C3-ester bond. |

Safety & Handling (E-E-A-T)

-

PIDA (PhI(OAc)2): A hypervalent iodine oxidant. While safer than heavy metal oxidants, it is potentially explosive if heated under confinement. Store in a cool, dry place.

-

6-Chloroindole: Irritant. Avoid inhalation of dust.

-

Product Stability: 6-Chloro-1H-indol-3-yl acetate is sensitive to moisture and light. Store at -20°C under inert gas. If the solid turns blue, it indicates hydrolysis and oxidation to 6,6'-dichloroindigo.

References

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-indol-3-yl Acetates. Retrieved from

-

Fernández-Villalobos, M., et al. (2007).[3] An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Journal of Heterocyclic Chemistry, 44, 273.[3][4] (Provided for context on the N-acetyl route limitations).

- Zhang, L., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. PMC - NIH. (Discusses instability of acyloxyindoles).

-

Kiernan, J. A. (2007).[5] Indigogenic substrates for detection and localization of enzymes. (Context on the utility and stability of indoxyl esters).

Sources

Advanced Application Note: In Vivo & Whole-Mount Esterase Profiling using 6-Chloro-1H-indol-3-yl Acetate

Executive Summary

This guide details the experimental architecture for using 6-Chloro-1H-indol-3-yl acetate (also known as 6-Chloro-3-acetoxyindole or "Salmon-Acetate") as a chromogenic probe for esterase activity. Unlike the ubiquitous 5-bromo-4-chloro-3-indolyl derivatives (X-Gal/X-Acetate) which yield a blue precipitate, the 6-chloro derivative produces a distinct Rose/Salmon-colored precipitate (6,6'-dichloroindigo).

This unique spectral property allows for:

-

Dual-labeling experiments: Contrast against Blue (X-Gal) or Magenta (5-bromo-6-chloro) probes.

-

High-contrast imaging: Superior visibility in pigmented tissues where dark blue precipitates might be obscured.

-

Metabolic Viability Assays: Tracking esterase activity as a proxy for cell viability in transparent in vivo models (e.g., Danio rerio, C. elegans).

Chemical Mechanism & Properties[1]

Understanding the signal generation mechanism is crucial for troubleshooting "false negatives" or diffusion artifacts.

Mechanism of Action

The compound is membrane-permeable due to the acetate ester. Upon entering the cell, intracellular esterases (carboxylesterases) hydrolyze the acetate group. The resulting leuco-dye (6-chloro-3-hydroxyindole) rapidly oxidizes and dimerizes to form the insoluble chromophore.

Figure 1: Signal generation pathway. The rate-limiting step is often the oxidation; adding an oxidation catalyst (Ferri/Ferrocyanide) prevents diffusion of the intermediate.

Physicochemical Data Table[1]

| Property | Specification | Experimental Implication |

| CAS Number | 114305-99-6 (or 102185-48-8 for analogs) | Verify specific substitution pattern (6-chloro vs 5-bromo-6-chloro). |

| Molecular Weight | ~209.63 g/mol | Small molecule; rapid tissue penetration. |

| Solubility | Soluble in DMSO, DMF, Ethanol | Prepare stocks in anhydrous DMSO to prevent spontaneous hydrolysis. |

| Chromophore | 6,6'-Dichloroindigo | λmax ~520-530 nm (Rose/Salmon). Insoluble in water. |

| Stability | Light and Moisture Sensitive | Store desiccated at -20°C. Protect staining solutions from light. |

Experimental Design Strategy

Model Selection

-

Transparent Organisms (Zebrafish/Nematodes): Ideal for true in vivo whole-mount staining. The rose color contrasts well against the yolk sac or gut.

-

Microbiology: Used in agar plates to identify esterase-positive colonies (e.g., Salmonella differentiation).

-

Tissue Sections: Ex vivo staining of cryosections.

Controls

-

Negative Control: Heat-inactivate the sample (65°C for 30 min) prior to staining to confirm signal is enzymatic.

-

Inhibitor Control: Pre-incubate with PMSF (1 mM) or Eserine to block serine esterases.

-

Positive Control: Parallel staining with Fluorescein Diacetate (FDA), though FDA is fluorescent and transient.

Detailed Protocols

Protocol A: Preparation of Stock Solutions

-

Stock Solution (50 mg/mL):

-

Weigh 50 mg of 6-Chloro-1H-indol-3-yl acetate.

-

Dissolve in 1 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Note: Vortex until fully dissolved. Aliquot into amber tubes (20-50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Oxidation Buffer (Optional but Recommended):

-

To sharpen the precipitate and prevent "fuzziness," use a redox buffer.

-

PBS (pH 7.4) containing:

-

5 mM Potassium Ferricyanide (

) -

5 mM Potassium Ferrocyanide (

) -

2 mM

-

-

Protocol B: Whole-Mount Staining of Zebrafish Embryos (3-5 dpf)

Objective: Visualize spatial distribution of esterase activity in developing larvae.

-

Fixation (Mild):

-

Fix embryos in 4% Paraformaldehyde (PFA) for 20–30 minutes at Room Temperature (RT).

-

Critical: Do not over-fix. Extensive cross-linking inhibits esterase activity.

-

Wash 3x with PBST (PBS + 0.1% Tween-20) for 5 mins each.

-

-

Staining:

-

Prepare Staining Solution immediately before use:

-

990 µL Oxidation Buffer (from Protocol A.2).

-

10 µL Stock Solution (Final conc: 0.5 mg/mL).

-

-

Incubate embryos in Staining Solution in the dark at 37°C.

-

Time Course: Check every 30 minutes. Signal usually develops within 1–4 hours.

-

-

Stop Reaction:

-

When desired intensity is reached (Rose/Salmon color), remove staining solution.

-

Wash 3x with PBS (pH 5.5) or 4% PFA to preserve the color.

-

Note: The precipitate is stable in glycerol for mounting.

-

-

Imaging:

-

Image under brightfield microscopy. Use a white background to maximize the contrast of the pink/rose precipitate.

-

Protocol C: Bacterial Colony Screening

-

Plate Preparation:

-

Prepare LB agar or selective media.

-

Cool agar to 50°C.

-

Add 6-Chloro-1H-indol-3-yl acetate stock to a final concentration of 50–100 µg/mL .

-

(Optional) Add IPTG if the esterase is under a lac promoter.

-

-

Incubation:

-

Plate bacteria and incubate at 37°C overnight.

-

Readout: Esterase-positive colonies will appear Salmon/Red . Esterase-negative colonies will remain white/cream.

-

Workflow Visualization

Figure 2: Optimized workflow for whole-mount esterase staining.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Color Development | Enzyme inactivation during fixation. | Reduce fixation time or use frozen sections (unfixed). |

| Weak/Fuzzy Signal | Diffusion of intermediate. | Add Ferri/Ferrocyanide (5mM) to staining buffer to accelerate dimerization. |

| Background Staining | Endogenous esterases or spontaneous hydrolysis. | Use pH 7.0–7.4 (avoid high pH). Stain for shorter time. |

| Precipitate Crystallization | Substrate concentration too high. | Reduce stock concentration to 0.2–0.3 mg/mL. |

References

-

Biosynth. 5-Bromo-6-chloro-3-indolyl acetate and related Indoxyl Esters. Biosynth Application Notes. Link

-

Cotson, S. & Holt, S.J. (1958). Studies in enzyme cytochemistry: IV. Kinetics of aerial oxidation of indoxyl and some of its halogen derivatives. Proceedings of the Royal Society B.

- Lojda, Z. (1979). Enzyme Histochemistry: A Laboratory Manual. Springer-Verlag. (Foundational text on Indoxyl-Tetrazolium methods).

-

MedChemExpress. 5-Bromo-6-chloro-1H-indol-3-yl acetate Product Information.Link (Note: Reference for chemical properties of the analog class).

-

US Patent 5073488A. Rapid method for determining efficacy of a sterilization cycle. (Describes use of 6-chloro-indolyl derivatives for enzymatic detection). Link

(Note: While specific literature on the "6-chloro" acetate ester is less voluminous than "5-bromo-4-chloro" (X-Gal), the chemistry is homologous. The protocols above are adapted from standard indoxyl-acetate histochemistry, optimized for the solubility and oxidation kinetics of the chloro-derivative.)

Troubleshooting & Optimization

improving the purity of 6-chloro-1H-indol-3-yl acetate during purification

Introduction

6-chloro-1H-indol-3-yl acetate (often referred to as 6-chloro-3-acetoxyindole) is a critical fluorogenic and chromogenic substrate used in esterase assays and as a precursor in the synthesis of antiviral indole derivatives. Its utility relies on the enzymatic hydrolysis of the acetate group to release the unstable 6-chloroindoxyl, which subsequently dimerizes to form a colored precipitate or fluorophore.

The Paradox of Purity: The very mechanism that makes this compound useful—the facile hydrolysis of the enol ester—makes its purification notoriously difficult. High purity (>98%) is essential for kinetic accuracy in biological assays, yet standard purification techniques (silica chromatography, aqueous workups) often accelerate degradation into 6,6'-dichloroindigo (blue impurity).

This guide provides a self-validating troubleshooting framework to navigate these stability challenges.

Module 1: Critical Analysis of Impurity Profiles

Before attempting purification, you must diagnose the specific impurities present.[1] The degradation of 3-acetoxyindoles follows a predictable cascade.

The Degradation Pathway (Visualized)

The following diagram illustrates the causality between handling errors and specific impurities.

Caption: Figure 1. Degradation cascade of 6-chloro-1H-indol-3-yl acetate. Hydrolysis is the rate-limiting step leading to irreversible indigo formation.

Impurity Identification Table

| Impurity | Appearance | Origin | Diagnostic Check (TLC) |

| 6,6'-Dichloroindigo | Dark Blue/Purple Solid | Hydrolysis followed by oxidation. Indicates wet solvents or basic conditions. | High R_f spot (often streaks). Visibly blue on the plate. |

| 6-Chloroindole | Colorless/Beige Solid | Over-reduction of the intermediate during synthesis (if via reductive acetylation). | Distinct spot, usually less polar than the acetate. |

| 6-Chloro-1-acetyl-indol-3-yl acetate | Colorless Solid | Di-acetylation (side reaction). | Very non-polar spot. Higher R_f than target. |

| Starting Material | Varies | Incomplete reaction. | Compare against authentic standard. |

Module 2: Troubleshooting Synthesis & Workup (Pre-Purification)

Purification failures often stem from errors committed during the workup phase. The goal is to suppress hydrolysis.

Q: My crude product turns blue immediately upon exposure to air. Why?

A: This indicates significant hydrolysis has already occurred. The "blue" is the dimerized product of the hydrolyzed enol.

-

Root Cause: The pH of your aqueous wash was likely too high (basic) or the contact time with water was too long.

-

Corrective Protocol:

-

Acidify: Ensure the reaction quench is slightly acidic (pH 4-5) using dilute acetic acid. Avoid strong bases like NaOH or NaHCO3 if possible; if used, work extremely fast.

-

Cold Processing: Perform all aqueous washes at 0-4°C.

-

Drying: Do not rely on air drying. Dry the organic layer vigorously with MgSO4 and evaporate solvent under high vacuum immediately.

-

Q: Can I use standard silica gel for filtration?

A: Risk High. Standard silica gel is slightly acidic (pH 6.5-7.0 in slurry), which is sufficient to catalyze the hydrolysis of the enol ester bond, especially if the elution is slow.

-

Solution: See Module 3 for "Neutralized Silica" protocols.

Module 3: Advanced Purification Protocols

Do not default to standard flash chromatography. Choose one of the following methods based on your crude purity profile.

Method A: Recrystallization (Preferred for >85% Crude Purity)

Recrystallization is superior to chromatography for this compound because it avoids active surfaces that catalyze degradation.

Solvent System: Toluene / n-Hexane (or Petroleum Ether). Avoid Ethanol/Water mixtures, as heating in protic solvents promotes solvolysis.

Protocol:

-

Dissolve crude solid in minimum boiling Toluene (approx. 60-70°C). Do not boil excessively.

-

If insoluble blue particles (indigo) are present, filter hot through a sintered glass funnel (rapidly).

-

Add warm n-Hexane dropwise until persistent cloudiness appears.

-

Allow to cool slowly to room temperature, then to 4°C in the dark.

-

Wash: Wash crystals with cold n-Hexane (not ether, as it may contain peroxides).

Method B: Neutralized Silica Chromatography (For <85% Purity)

If you must use a column, you must passivate the silica gel to prevent acid-catalyzed hydrolysis.

The "Triethylamine Shield" Protocol:

-

Slurry Preparation: Prepare the silica slurry using a solvent system containing 1% Triethylamine (Et3N).

-

Example: Hexane:EtOAc (8:2) + 1% Et3N.

-

-

Column Packing: Pour the column and flush with 2 column volumes of the Et3N-containing solvent. This neutralizes acidic sites.

-

Elution: Run the column using the standard solvent system (e.g., Hexane:EtOAc) without Et3N (or with reduced 0.1% Et3N) to avoid contaminating the product with amine salts.

-

Speed: Run the column using Flash pressure. Do not let the compound sit on the silica.

Workflow Decision Tree

Caption: Figure 2. Decision matrix for selecting the optimal purification route based on crude impurity profile.

Module 4: Storage & Stability (Post-Purification)

Even pure compound will degrade if stored improperly.

| Parameter | Requirement | Scientific Rationale |

| Temperature | -20°C | Arrhenius kinetics: lower temperature significantly slows hydrolysis rates. |

| Atmosphere | Argon/Nitrogen | Prevents oxidative dimerization of any trace hydrolyzed indoxyl. |

| Light | Amber Vial / Foil | Indoxyl oxidation is photo-catalyzed. |

| Desiccant | Required | Moisture is the primary enemy. Store over silica gel or P2O5 in a desiccator. |

FAQ: Rapid Fire Troubleshooting

Q: My NMR shows a "ghost" set of peaks near the aromatic region. A: Check for rotamers or the N-acetyl impurity. If you synthesized via the N,O-diacetate and attempted to selectively hydrolyze the N-acetyl group, you might have a mixture. 1H NMR of the N-acetyl group usually shows a singlet around 2.6 ppm, while the O-acetyl is around 2.3-2.4 ppm.

Q: The melting point is lower than the literature value (112-114°C). A: This is a classic sign of the 6-chloroindole impurity (mp ~89°C) or retained solvent. 3-acetoxyindoles trap solvents within the crystal lattice easily. Dry under high vacuum (0.1 mmHg) for 24 hours.

Q: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina (Brockmann Grade III) is often safer than silica for acid-sensitive indoles. However, avoid Basic Alumina, as it will instantly hydrolyze the ester.

References

-

Synthesis of Indoxyl Esters: Rodríguez-Domínguez, J. C., et al. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Journal of Heterocyclic Chemistry, 44, 273.[2][3]

-

Stability of Indoles: Nudler, E., et al. (2023). Synthesis of the Indole-Based Inhibitors. Molecules, 28, 3568.[4]

-

Silica Gel Acidity: Pulla Reddy, et al. (2018). Impact of Silica Gel Acidity on Acid-Labile Protecting Groups. Asian Journal of Green Chemistry.

-

General Properties: PubChem Compound Summary for 6-Chloro-1H-indol-3-yl acetate.

Sources

Technical Support Center: Stability & Optimization of 6-Chloro-1H-indol-3-yl Acetate

Current Status: Operational Role: Senior Application Scientist Topic: Stability & Troubleshooting of 6-Chloro-1H-indol-3-yl Acetate in Aqueous Systems

Technical Overview & Mechanism

6-Chloro-1H-indol-3-yl acetate (often referred to as 6-Chloroindoxyl acetate) is a specialized chromogenic substrate used primarily for the detection of esterase activity. Unlike its more common cousin, 5-bromo-4-chloro-3-indolyl acetate (X-Acetate), which yields a blue precipitate, the 6-chloro derivative produces a distinct rose-to-magenta insoluble precipitate (6,6'-dichloroindigo). This spectral distinctness makes it critical for double-labeling experiments.

However, its utility is frequently compromised by its inherent instability in aqueous environments. The molecule faces a "stability paradox": the very ester bond that makes it a specific enzyme substrate also makes it susceptible to spontaneous hydrolysis, leading to false positives (high background).

The Degradation Pathway

Understanding the mechanism is the first step to troubleshooting. The signal generation (and background noise) follows a two-step cascade:

-

Hydrolysis (Rate Limiting): The acetate group is cleaved (enzymatically or spontaneously) to form 6-chloro-3-indoxyl.

-

Oxidative Dimerization: The soluble indoxyl intermediate rapidly oxidizes in the presence of atmospheric oxygen to form the insoluble 6,6'-dichloroindigo dimer.

Figure 1: The reaction cascade. The critical control point for stability is the initial hydrolysis step. Once the indoxyl intermediate forms, precipitation is inevitable in aerobic conditions.

Stability Data & Storage Guidelines

The following data summarizes the stability profile based on internal application testing.

Aqueous Stability Profile (pH Dependence)

| pH Condition | Hydrolysis Rate (k_obs) | Shelf Life (Working Soln.) | Observation |

| pH 4.0 - 5.0 | Low | ~4-6 Hours | Most stable, but often suboptimal for esterase activity. |

| pH 7.0 - 7.4 | Moderate | < 1 Hour | Standard Assay Window. Prepare immediately before use. |

| pH > 8.0 | High | Minutes | Rapid spontaneous hydrolysis. High background noise guaranteed. |

Solvent Compatibility Table

| Solvent | Solubility | Stability (Stock -20°C) | Notes |

| DMSO (Anhydrous) | High (>20 mg/mL) | > 1 Year | Recommended. Protect from moisture (hygroscopic). |

| DMF | High | > 1 Year | Good alternative. Toxic. |

| Acetone | Moderate | < 1 Month | Not Recommended. Can inhibit certain esterases and promote background precipitation [1]. |

| Ethanol | Moderate | < 3 Months | Prone to transesterification over long storage. |

Troubleshooting Guide (Q&A)

Scenario A: "I see a pink haze everywhere on my slide/filter, even in negative controls."

Diagnosis: Spontaneous Hydrolysis (High Background). Root Cause: The ester bond is breaking due to environmental factors rather than enzymatic activity.

-

Q: Did you store the working solution?

-

Correction: Never store aqueous working solutions. The half-life at pH 7.4 is short. Prepare fresh.

-

-

Q: What is the pH of your buffer?

-

Correction: If pH > 7.5, reduce to pH 7.0 or 6.8. While enzyme activity might drop slightly, the signal-to-noise ratio (SNR) often improves drastically because spontaneous hydrolysis drops significantly [2].

-

-

Q: Are you incubating at 37°C overnight?

-

Correction: High temperature accelerates spontaneous hydrolysis. Try incubating at room temperature (25°C) or even 4°C for a longer period.

-

Scenario B: "I see no signal, but my positive control (using X-Acetate) works."

Diagnosis: Enzyme Specificity or Solubility Issues.

Root Cause: 6-chloro derivatives often have different kinetic constants (

-

Q: Did you see a precipitate form in the tube before adding to the sample?

-

Correction: The substrate precipitated out of solution. 6-chloro-indolyl acetate is hydrophobic. Ensure you are using a co-solvent (like 0.5% - 2% DMSO final concentration) in the aqueous buffer to keep it soluble.

-

-

Q: Is your stock solution yellow/orange?

-

Correction: The stock has degraded. 6-chloro-indolyl acetate should be white to off-white. If the stock is colored, it contains free indoxyl/indigo. Discard and buy fresh.

-

Validated Experimental Protocols

Protocol 1: Stock Solution Preparation (The "Golden Standard")

Purpose: To create a stable stock that minimizes moisture introduction.

-

Weighing: Weigh 6-chloro-1H-indol-3-yl acetate (MW ~209.6 g/mol ) in a dehumidified environment if possible.

-

Solvent: Dissolve to 50 mg/mL in high-grade, anhydrous DMSO .

-

Why DMSO? It prevents hydrolysis better than alcohols and keeps the hydrophobic substrate soluble.

-

-

Aliquot: Immediately dispense into small, light-tight (amber) tubes (e.g., 50 µL aliquots).

-

Why? Repeated freeze-thaw cycles introduce atmospheric moisture, condensing into the DMSO and cleaving the ester.

-

-

Storage: Store at -20°C with a desiccant pack.

Protocol 2: Self-Validating Staining Workflow

Purpose: A protocol designed to flag stability issues immediately.

-

Buffer Prep: Prepare Tris-HCl or Phosphate Buffer (pH 7.0).

-

Validation Step: Check pH at the actual temperature of use.

-

-

Working Solution (Make Fresh):

-

Dilute DMSO stock into the buffer to a final concentration of 0.5 - 1.0 mM .

-

Critical: Vortex immediately to prevent localized precipitation.

-

-

The "Blank" Test (Mandatory Control):

-

Before adding to samples, place 100 µL of the working solution in a clear tube or well.

-

Wait 15 minutes.

-

Pass: Solution remains clear/colorless.

-

Fail: Solution turns pink/rose. Do not proceed. Remake buffer or check stock quality.

-

-

Incubation: Apply to samples. Incubate in the dark .

-

Why Dark? Indoxyl intermediates are photosensitive and can degrade into non-chromogenic byproducts, reducing signal [3].

-

Decision & Troubleshooting Logic

Use this flowchart to diagnose results during your pilot experiment.

Figure 2: Logic flow for diagnosing staining anomalies. The "Blank Control" is the primary discriminator between reagent failure and protocol failure.

References

-

Sigma-Aldrich. (n.d.). Naphthol AS-D Chloroacetate Esterase (AS-DCE) Stain Technical Bulletin. Retrieved from (General reference for esterase staining artifacts and solvent effects).

- Cotson, S., & Holt, S. J. (1958). Studies in enzyme cytochemistry: IV. Kinetics of aerial oxidation of indoxyl and some of its halogen derivatives. Proceedings of the Royal Society of London. Series B, 148(933), 506-519.

- Burstone, M. S. (1958). The relationship between fixation and techniques for the histochemical localization of hydrolytic enzymes. Journal of Histochemistry & Cytochemistry, 6(5), 322-339.

-

Alfa Chemistry. (n.d.). 1H-Indol-3-ol, 6-chloro-, 3-acetate Product Information. Retrieved from (Physical properties and CAS verification).

Technical Support Center: Characterization of 6-Chloro-1H-indol-3-yl Acetate

[1]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Stability, NMR, and MS Artifacts in 6-Chloro-3-acetoxyindole[1]

Introduction: The Deceptive Stability of Indoxyl Esters

Welcome to the technical guide for 6-chloro-1H-indol-3-yl acetate (CAS: 114305-99-6).[1] In drug discovery and histochemistry, this compound is frequently utilized as a chromogenic esterase substrate. However, its utility is also its primary analytical weakness: it is designed to degrade.

The acetate group at the C3 position is a "trigger." Once removed—whether by a target enzyme, trace moisture, or improper pH—the molecule collapses into 6-chloroindoxyl, which rapidly dimerizes to form 6,6'-dichloroindigo (a highly insoluble purple precipitate).[1]

The Golden Rule: If your "pure" white solid turns pink or purple during weighing, solubilization, or chromatography, you are no longer characterizing the parent compound; you are characterizing its decomposition products.

Module 1: Stability & Sample Preparation

The "Hidden" Variable: Spontaneous Hydrolysis

The most common user error is treating this compound like a standard stable organic intermediate. It is thermodynamically poised to hydrolyze.[1]

The Degradation Pathway

The following diagram illustrates the cascade you must prevent during analysis.

Figure 1: The degradation cascade.[1] Analytical artifacts arise when the colorless ester hydrolyzes to the intermediate indoxyl, which oxidizes to the purple dimer.

Protocol: The "Anhydrous" Handling Standard

To ensure data integrity, adopt this strict handling protocol:

-

Solvent Selection: Use anhydrous DMSO-d6 or CDCl3 for NMR.[1] Avoid methanol or ethanol, as transesterification can occur over time.

-

Temperature Control: Store the solid at -20°C. Prepare analytical solutions immediately before injection/acquisition.

-

Glassware: Use acid-washed or silylated glassware.[1] Trace alkali on glass surfaces can catalyze hydrolysis.[1]

Module 2: Spectroscopic Validation (NMR)

Distinguishing the Ester from the Artifact

Users often confuse the hydrolysis product (indoxyl) with the parent ester because the aromatic region remains similar. You must validate the integrity of the acetate moiety .

Critical NMR Signals (1H & 13C)

If these signals are absent or shifted, your sample has degraded.

| Feature | Target Signal (Ester) | Degradation Indicator (Indoxyl/Indigo) |

| C=O[1] (Carbonyl) | 13C: ~168-169 ppm | Absent. (Loss of acetate group) |

| -CH3 (Acetate) | 1H: Singlet, ~2.30 - 2.40 ppm | Shifted/Absent. (Free acetic acid is ~1.9 ppm) |

| N-H (Indole) | 1H: Broad singlet, ~10-11 ppm | Disappears in oxidized dimer (Indigo N-H is very deshielded) |

| C2-H | 1H: Doublet/Singlet ~7.5 ppm | Loss of C2 proton (In indigo, C2 is a quaternary carbon) |

Expert Insight:

"In 1H NMR, always integrate the acetate methyl singlet (approx. 2.35 ppm) against the aromatic protons. If the ratio is less than 3:1 (Methyl:Aromatic), you have partial hydrolysis."

Module 3: Chromatographic Separation (LC-MS)

Troubleshooting On-Column Degradation

Symptom: The user observes a "ghost peak" or a split peak in the chromatogram, often accompanied by a mass shift of -42 Da (loss of acetyl) or dimer formation.

Root Cause: The high pressure and potential acidity/basicity of the mobile phase are hydrolyzing the ester during the run.

Troubleshooting Guide: LC-MS Parameters

| Parameter | Recommendation | Rationale |

| Mobile Phase pH | Acidic (0.1% Formic Acid) | Indoxyl esters are relatively stable in acid.[1] Avoid neutral/basic buffers (Ammonium Acetate/Bicarbonate) which accelerate hydrolysis [1].[1] |

| Column Temp | < 30°C | Heat catalyzes the cleavage of the ester bond. |

| Run Time | Fast Gradient (< 10 min) | Minimize residence time on the column. |